molecular formula C7H11NOS B1331213 2-[(Furan-2-ylmethyl)amino]ethanethiol CAS No. 62868-01-3

2-[(Furan-2-ylmethyl)amino]ethanethiol

Cat. No. B1331213
CAS RN: 62868-01-3
M. Wt: 157.24 g/mol
InChI Key: DEJVFXKQHDNVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Furan-2-ylmethyl)amino]ethanethiol is a chemical compound with the molecular formula C7H11NOS . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of 2-[(Furan-2-ylmethyl)amino]ethanethiol consists of a furan ring attached to a thiol group via a methylene and amino group . The molecular weight of this compound is 157.24 g/mol.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-[(Furan-2-ylmethyl)amino]ethanethiol,” have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antimicrobial medicines, especially in the face of rising microbial resistance .

Antifungal and Antiviral Uses

Beyond antibacterial applications, furan compounds also exhibit antifungal and antiviral activities. This makes “2-[(Furan-2-ylmethyl)amino]ethanethiol” a versatile agent for research into treatments for fungal infections and viral diseases, contributing to a broader spectrum of antimicrobial research .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of furan derivatives are well-documented. “2-[(Furan-2-ylmethyl)amino]ethanethiol” could be explored for its potential to alleviate inflammation and pain, which is beneficial for conditions like arthritis or muscular pain .

Anticancer Research

Furan derivatives have shown promise in anticancer research due to their ability to interfere with the proliferation of cancer cells. The specific mechanisms by which “2-[(Furan-2-ylmethyl)amino]ethanethiol” exerts anticancer effects could be a significant area of study, potentially leading to novel cancer therapies .

Neuroprotective Properties

Research has indicated that furan derivatives may possess neuroprotective properties. This suggests that “2-[(Furan-2-ylmethyl)amino]ethanethiol” could be used in the development of treatments for neurodegenerative diseases, such as Parkinson’s disease or Alzheimer’s .

Agricultural Applications

In agriculture, furan derivatives are explored for their potential use in pest control and as growth stimulants for plants. “2-[(Furan-2-ylmethyl)amino]ethanethiol” could be part of this research, contributing to the development of more sustainable agricultural practices .

properties

IUPAC Name

2-(furan-2-ylmethylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c10-5-3-8-6-7-2-1-4-9-7/h1-2,4,8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVFXKQHDNVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293458
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62868-01-3
Record name NSC89709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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